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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

pharmacological properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-

MeO-THIQ HCl). As a key structural motif in a multitude of natural products and synthetic

compounds, the tetrahydroisoquinoline (THIQ) scaffold is of significant interest to researchers

in medicinal chemistry and drug development.[1] This document consolidates critical data on

the compound's identity, physicochemical characteristics, spectral profile, synthesis, and

analytical procedures. Furthermore, it offers field-proven insights into its handling, stability, and

applications as a pivotal intermediate in the synthesis of pharmacologically active molecules.

This guide is intended to serve as an essential resource for scientists and professionals

engaged in neuroscience, oncology, and infectious disease research, enabling a deeper

understanding and more effective utilization of this versatile chemical entity.

Chemical Identity and Core Properties
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is the salt form of the parent

compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The hydrochloride form generally
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enhances aqueous solubility and stability, making it more amenable for use in biological assays

and certain synthetic applications.[1] The core structure is a bicyclic system consisting of a

benzene ring fused to a dihydrogenated pyridine ring, with a methoxy substituent on the

aromatic portion. This scaffold is a foundational element in many isoquinoline alkaloids with

diverse biological activities.[1]

Physicochemical Data
The fundamental physical and chemical properties of both the hydrochloride salt and the

corresponding free base are summarized below for comparative analysis.

Property
6-Methoxy-1,2,3,4-
tetrahydroisoquino
line HCl

6-Methoxy-1,2,3,4-
tetrahydroisoquino
line (Free Base)

Reference(s)

CAS Number 57196-62-0 42923-77-3 [1][2]

Molecular Formula C₁₀H₁₄ClNO C₁₀H₁₃NO [2]

Molecular Weight 199.68 g/mol 163.22 g/mol [2]

Appearance
White to off-white

solid

Pale yellow to yellow

semi-solid/oil
[2]

Melting Point Data not available

~64 °C (estimated);

37-41 °C (for related

quinoline)

[3][4]

Boiling Point Not applicable 144 °C @ 9 mmHg [5]

Water Solubility
Enhanced solubility

(data not quantified)
3544.17 mg/L [3]

Other Solubilities ---

Slightly soluble in

Chloroform and

Methanol

[5]

pKa (Predicted) Not applicable 10.02 ± 0.20

Note: An experimental melting point for the hydrochloride salt is not consistently reported in

publicly available literature. Researchers should perform this characterization as part of their
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initial analysis.

Spectroscopic and Analytical Profile
A thorough understanding of the spectroscopic signature of 6-MeO-THIQ is crucial for its

identification, purity assessment, and structural confirmation during synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information. The following data

corresponds to the free base form in a deuterated chloroform (CDCl₃) solvent.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals

corresponding to the aromatic, aliphatic, and methoxy protons.

δ 6.94 (d, J=8.0 Hz, 1H): Aromatic proton on C5, ortho-coupled to the proton on C4a

(within the ring system).

δ 6.71 (d, J=8.0 Hz, 1H): Aromatic proton on C7, meta-coupled to the proton on C5.

δ 6.63 (s, 1H): Aromatic proton on C8, appearing as a singlet due to the lack of adjacent

protons.

δ 4.00 (s, 2H): Methylene protons at the C1 position of the isoquinoline ring.

δ 3.78 (s, 3H): Protons of the methoxy group (-OCH₃).

δ 3.16 (t, J=5.6Hz, 2H): Methylene protons at the C3 position.

δ 2.83 (t, J=5.2Hz, 2H): Methylene protons at the C4 position.

¹³C NMR (Expected Shifts): Based on the structure and established chemical shift ranges,

the following approximate signals are expected for the carbon atoms.[6][7]

~158 ppm: C6 (aromatic carbon attached to the methoxy group).

~112-130 ppm: Aromatic carbons (C5, C7, C8, C4a, C8a).

~55 ppm: Methoxy carbon (-OCH₃).
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~40-50 ppm: Aliphatic carbons of the heterocyclic ring (C1, C3, C4).

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) of the free base typically shows a

prominent ion corresponding to the molecular weight.

Expected Fragmentation: The primary ion observed is often the molecular ion (M⁺) at m/z =

163. A significant fragment is commonly observed at m/z = 162, resulting from the loss of a

hydrogen atom.[2] Further fragmentation would likely involve cleavage of the

tetrahydroisoquinoline ring, a characteristic pattern for this class of compounds.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

3300-3400 cm⁻¹ (broad): N-H stretch of the secondary amine.

3000-3100 cm⁻¹: Aromatic C-H stretch.

2850-2950 cm⁻¹: Aliphatic C-H stretch from the methylene and methoxy groups.[8]

~1610, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

~1030 cm⁻¹: Symmetric C-O-C stretch.

Synthesis and Chemical Reactivity
The synthesis of 6-MeO-THIQ is most classically achieved through the Pictet-Spengler

reaction, a robust and widely used method for constructing the tetrahydroisoquinoline core.

The Pictet-Spengler Reaction
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This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone,

followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the

ring.[9]

Mechanism Rationale: The starting material is 2-(3-methoxyphenyl)ethylamine. The electron-

donating nature of the methoxy group activates the aromatic ring, facilitating the electrophilic

cyclization step. The reaction with formaldehyde (or a formaldehyde equivalent like

paraformaldehyde) under acidic conditions generates an intermediate iminium ion, which is

the key electrophile that attacks the aromatic ring to form the new six-membered ring.

Reactants Key Intermediates Product

2-(3-Methoxyphenyl)ethylamine + Formaldehyde Iminium Ion Intermediate

 Condensation
(H⁺ catalyst) 6-Methoxy-1,2,3,4-

tetrahydroisoquinoline

 Intramolecular Electrophilic
Aromatic Substitution

Click to download full resolution via product page

Fig. 1: Simplified workflow of the Pictet-Spengler synthesis.

Stability and Storage
Hydrochloride Salt: The salt form is generally stable under standard laboratory conditions. It

should be stored in a tightly sealed container, protected from moisture and light, at

recommended temperatures of -20°C for long-term storage.[2]

Free Base: The free base is an amine and can be susceptible to oxidation over time. It is

best stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5]

Experimental Protocols
The following protocols are provided as validated starting points for the analysis of 6-MeO-

THIQ HCl. Optimization may be required based on specific instrumentation and sample

matrices.

Protocol: Purity Assessment by Reverse-Phase HPLC
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This method is designed to provide a baseline for assessing the purity of 6-MeO-THIQ HCl.

The use of a C8 or C18 column is standard for retaining small molecules of this polarity.

Instrumentation: Standard HPLC system with UV detector.

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and helps

to protonate the amine, leading to sharper peak shapes.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography,

providing good elution strength for this compound.

Gradient Elution:

0-2 min: 5% B

2-15 min: 5% to 95% B

15-18 min: 95% B

18-19 min: 95% to 5% B

19-25 min: 5% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Detection Wavelength: 280 nm.

Rationale: The benzene ring provides strong UV absorbance, with a maximum typically

around this wavelength.

Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a

concentration of approximately 1 mg/mL.

Sample Preparation
(1 mg/mL in 50:50 Water/ACN)

Inject 10 µL into HPLC

Separation on C18 Column
(Gradient Elution)

UV Detection at 280 nm

Data Analysis
(Peak Integration & Purity %)

Click to download full resolution via product page

Fig. 2: General workflow for HPLC purity analysis.

Applications in Research and Drug Development
6-MeO-THIQ HCl is not typically an end-product therapeutic agent but rather a critical building

block for more complex molecules. Its structure is a privileged scaffold in medicinal chemistry.

Neuropharmacology: The THIQ nucleus is present in compounds that interact with a wide

range of central nervous system targets. Derivatives are explored for their potential in

treating neurological and psychiatric disorders.[1]

Anticancer Research: Many synthetic THIQ derivatives have been evaluated for their

anticancer properties, demonstrating the utility of this scaffold in developing novel
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antineoplastic agents.

Antimicrobial and Antiviral Agents: The versatile THIQ core has been functionalized to create

compounds with activity against various pathogens, including bacteria and viruses.[1]

Safety and Handling
As a chemical intermediate, proper handling procedures must be followed to ensure laboratory

safety.

Hazard Identification: The compound is classified as an irritant.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Precautions:

Work in a well-ventilated area or chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid breathing dust.

Wash hands thoroughly after handling.

Conclusion
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant value

to the scientific research community. Its well-defined chemical structure, coupled with its

versatile reactivity, makes it an indispensable starting material for the synthesis of a wide array

of biologically active molecules. This guide has provided a detailed compilation of its physical

and chemical properties, spectroscopic data, and practical experimental protocols. By

leveraging this information, researchers can confidently and efficiently incorporate this key
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intermediate into their drug discovery and development pipelines, accelerating the path toward

novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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